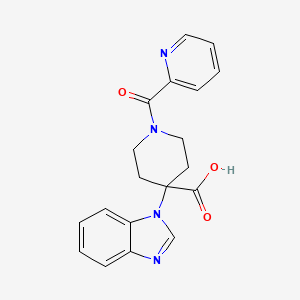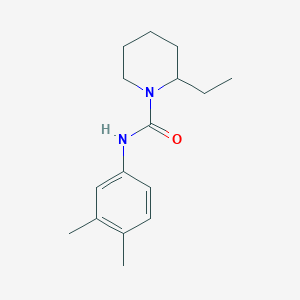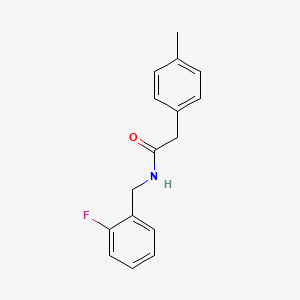![molecular formula C22H29N3O2 B5348559 2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5348559.png)
2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide, also known as MPBP, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use in scientific research due to its unique pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide is not fully understood. However, it is believed to act as a partial agonist at the dopamine D3 receptor and as an antagonist at the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. These include modulation of dopamine release, enhancement of neuroplasticity, and reduction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide in lab experiments is its high selectivity for the dopamine D3 receptor and sigma-1 receptor. However, one limitation is its relatively low potency compared to other ligands.
Direcciones Futuras
There are several potential future directions for research on 2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide. These include investigating its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and depression. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more potent derivatives.
Métodos De Síntesis
The synthesis of 2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide involves a multi-step process that begins with the reaction of 4-methylphenol with thionyl chloride to form 4-methylphenyl chloroformate. This intermediate is then reacted with 4-(4-methyl-1-piperazinyl)benzylamine to form the desired product, this compound.
Aplicaciones Científicas De Investigación
2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide has been studied for its potential use as a ligand for various receptors, including the dopamine D3 receptor and the sigma-1 receptor. It has also been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-17-4-10-21(11-5-17)27-18(2)22(26)23-16-19-6-8-20(9-7-19)25-14-12-24(3)13-15-25/h4-11,18H,12-16H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEDMBXURAFCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorophenyl)-5-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5348476.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[ethyl(methyl)amino]phenyl}acrylonitrile](/img/structure/B5348479.png)

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5348503.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348523.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5348528.png)
![1-({4-methoxy-3-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B5348541.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5348549.png)

![2-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5348560.png)
![(1R*,2R*,6S*,7S*)-4-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5348561.png)

![rel-(4aS,8aR)-6-(1-cyclohexen-1-ylacetyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348585.png)